![molecular formula C4Cl4F6O2 B14307806 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane CAS No. 111005-90-4](/img/structure/B14307806.png)
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane is a complex organofluorine compound It is characterized by the presence of multiple chlorine and fluorine atoms, making it a highly reactive and versatile chemical
Métodos De Preparación
The synthesis of 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane typically involves the reaction of 1,1-dichloro-2,2,2-trifluoroethane with a suitable peroxy compound under controlled conditions. The reaction conditions often require specific catalysts and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler chlorofluorinated compounds.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions vary widely and depend on the specific reaction conditions employed.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Dichloro-1-fluoroethane: A simpler chlorofluorinated compound with fewer fluorine atoms.
1,1-Dichloro-2,2-difluoroethylene: Another chlorofluorinated compound with different reactivity and applications.
1,2-Dichloro-1,2-difluoroethylene: A compound with similar halogenation but different structural properties. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
Número CAS |
111005-90-4 |
|---|---|
Fórmula molecular |
C4Cl4F6O2 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
1,1-dichloro-1-(1,1-dichloro-2,2,2-trifluoroethyl)peroxy-2,2,2-trifluoroethane |
InChI |
InChI=1S/C4Cl4F6O2/c5-1(6,3(9,10)11)15-16-2(7,8)4(12,13)14 |
Clave InChI |
RIGFLIYNRQOQOH-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(OOC(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


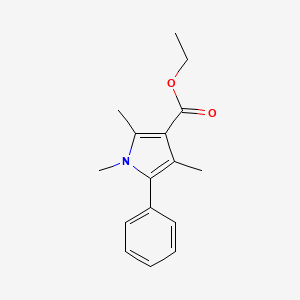
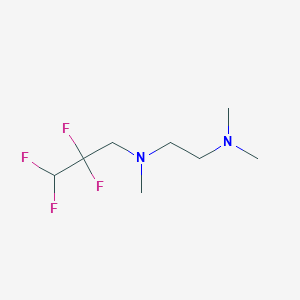
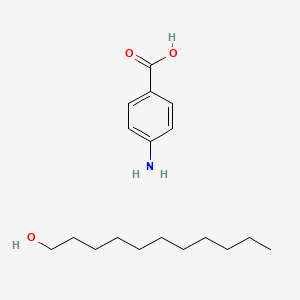
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
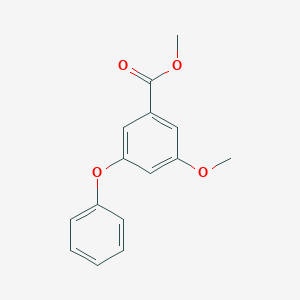
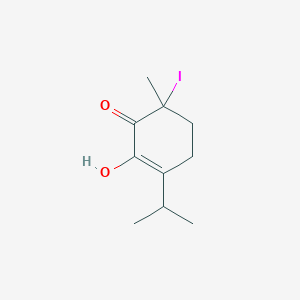
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)



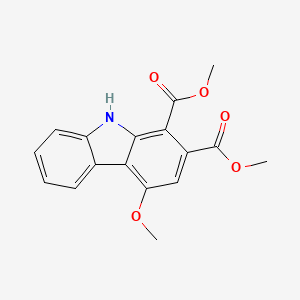
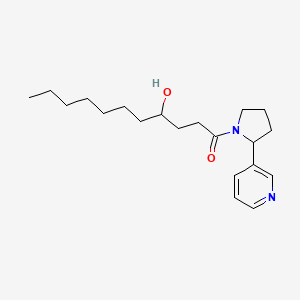
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
